Menadion-epoxid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Menadione epoxide has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various quinone derivatives and as a model compound for studying redox reactions.

Biology: Investigated for its potential role in biological redox cycles and its interactions with biomolecules.

Medicine: Explored for its cytotoxic activity against cancer cells and its potential use in developing new anticancer drugs.

Industry: Utilized in the synthesis of bioactive compounds and as a catalyst in organic reactions.

Wirkmechanismus

Target of Action

Menadione, also known as Vitamin K3, is a synthetic naphthoquinone without the isoprenoid side chain and biological activity . It can be converted to active vitamin K2, menaquinone, after alkylation in vivo . The primary targets of Menadione are the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S . These proteins play a crucial role in the normal clotting of blood .

Mode of Action

Menadione is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This interaction with its targets leads to changes in the coagulation factors, enabling them to bind calcium ions, which is necessary for their activity in the coagulation cascade . In the case of Menadione epoxide, it is formed through oxidation reactions in vivo, that occur in protein processes dependent on vitamin K .

Biochemical Pathways

Menadione is converted to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 . Menadione is also a circulating form of vitamin K, produced in small amounts (1–5%) after intestinal absorption of K1 and K2 . This circulation explains the uneven tissue distribution of MK-4, especially since menadione can penetrate the blood–brain barrier .

Pharmacokinetics

Menadione (Vitamin K3) is a fat-soluble vitamin precursor that is converted into menaquinone in the liver . Vitamin K1 and K2 are the naturally occurring types of vitamin K . The former, which is also known as phylloquinone, is synthesized by plants and can be found in such foods as spinach, broccoli, lettuce, and soybeans . The latter, sometimes alternatively referred to as menaquinone, is primarily produced by bacteria in the anterior part of the gut and the intestines .

Result of Action

The result of Menadione’s action is the activation of the vitamin K-dependent coagulation factors, which play a crucial role in the normal clotting of blood . An overdose of Vitamin K3 can be detrimental, especially to infants that may easily suffer from extensive hemorrhaging . Newborns that are administered too great a dosage of vitamin K3 can suffer from kernicterus, a form of severe brain damage that may produce decreased movement, loss of appetite, seizures, deafness, mental retardation, and even death .

Action Environment

A variety of studies has shown a wide range of biological activities of Menadione, such as anticancer, antibacterial, antifungal, antimalarial, antichagasic, and anthelmintic effects . In these cases, the redox cycle is influenced by environmental factors .

Biochemische Analyse

Biochemical Properties

Menadione epoxide, like its parent compound Menadione, plays a role in biochemical reactions. Menadione is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body

Cellular Effects

The cellular effects of Menadione epoxide are not well-documented. Menadione, from which Menadione epoxide is derived, is known to have significant effects on cells. Menadione is converted into menaquinone in the liver . While a vitamin K deficiency can be dangerous, especially to infants that may easily suffer from extensive hemorrhaging, an overdose can be as equally detrimental .

Molecular Mechanism

Menadione, its parent compound, is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This process is facilitated by the vitamin K cycle involving γ-carboxyglutamyl carboxylase, vitamin K epoxide reductase, and ferroptosis suppressor protein-1 .

Temporal Effects in Laboratory Settings

The temporal effects of Menadione epoxide in laboratory settings are not well-documented. Menadione, its parent compound, has been studied extensively. Menadione is a synthetic naphthoquinone that can be converted to active vitamin K2, menaquinone, after alkylation in vivo .

Dosage Effects in Animal Models

The effects of Menadione epoxide dosage in animal models are not well-documented. Menadione, its parent compound, has been studied. Menadione is a fat-soluble vitamin precursor that is converted into menaquinone in the liver . An overdose of Menadione can be detrimental, especially to infants .

Metabolic Pathways

Menadione, its parent compound, is known to be involved in the vitamin K cycle . This cycle involves the conversion of Menadione to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 .

Transport and Distribution

Menadione, its parent compound, is a fat-soluble vitamin precursor that is converted into menaquinone in the liver .

Subcellular Localization

Menadione, its parent compound, is known to be both cytosolic and peroxisomal in human hepatocytes and renal proximal tubules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Menadione epoxide can be synthesized through the epoxidation of menadione. One common method involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst. For instance, the zeolite imidazolate framework ZIF-8 has been shown to exhibit superior catalytic performance in the epoxidation of the electron-deficient carbon-carbon double bond in menadione using aqueous hydrogen peroxide .

Industrial Production Methods: While specific industrial production methods for menadione epoxide are not extensively documented, the general approach involves the use of heterogeneous catalysts and oxidizing agents to achieve efficient and scalable synthesis

Analyse Chemischer Reaktionen

Types of Reactions: Menadione epoxide undergoes various chemical reactions, including:

Oxidation: Menadione epoxide can be further oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert menadione epoxide back to menadione or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of catalysts like ZIF-8.

Reduction: Reducing agents such as sodium borohydride can be used to reduce menadione epoxide.

Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions.

Major Products Formed:

Oxidation: Further oxidized quinone derivatives.

Reduction: Menadione and its reduced forms.

Substitution: Substituted naphthoquinone derivatives.

Vergleich Mit ähnlichen Verbindungen

Menadione epoxide is unique due to its epoxide ring, which imparts distinct chemical reactivity compared to other naphthoquinones. Similar compounds include:

Menadione (2-methyl-1,4-naphthoquinone): The parent compound of menadione epoxide, used as a vitamin K precursor.

Phylloquinone (Vitamin K1): A naturally occurring form of vitamin K found in green plants.

Menaquinone (Vitamin K2): A group of compounds produced by bacteria in the gut and involved in bone and cardiovascular health.

Menadione epoxide’s unique structure and reactivity make it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

Menadione epoxide, a derivative of menadione (vitamin K3), has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the existing literature.

Overview of Menadione Epoxide

Menadione epoxide is formed through the epoxidation of menadione, a synthetic form of vitamin K. Menadione itself is known for its role in various biochemical processes, particularly in the synthesis of vitamin K-dependent proteins crucial for blood coagulation and bone metabolism. The unique structure of menadione epoxide allows it to participate in redox reactions, generating reactive oxygen species (ROS) which contribute to its biological effects.

The biological activity of menadione epoxide can be attributed to several key mechanisms:

- Reactive Oxygen Species Generation : Menadione and its derivatives, including menadione epoxide, can induce oxidative stress by generating ROS. This process is linked to various therapeutic effects, including anticancer properties and modulation of immune responses .

- Antioxidant Properties : While menadione epoxide generates ROS, it also exhibits antioxidant properties that can protect cells from oxidative damage under certain conditions. This duality makes it a potential candidate for therapeutic applications in oxidative stress-related diseases .

- Cell Signaling Modulation : Menadione epoxide may influence cell signaling pathways involved in apoptosis and cell survival. Studies have shown that it can affect the expression of genes related to inflammation and apoptosis, making it relevant in conditions such as arthritis and cancer .

Biological Activities

Menadione epoxide has been studied for various biological activities:

- Anticancer Effects : Research indicates that menadione epoxide can inhibit cancer cell proliferation through ROS-mediated pathways. For instance, it has shown efficacy against fibrosarcoma cells by inducing ferroptosis—a form of regulated cell death associated with lipid peroxidation .

- Immunomodulatory Effects : In experimental models of arthritis, treatment with menadione significantly reduced inflammation and joint damage. This suggests its potential as an immunomodulatory agent .

- Antimicrobial Activity : Menadione epoxide has demonstrated antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes through oxidative damage .

1. Anticancer Activity

A study investigated the effects of menadione epoxide on fibrosarcoma HT-1080 cells. Results indicated that menadione epoxide inhibited cell growth and induced ferroptosis by increasing lipid peroxidation levels. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

2. Immunomodulation in Arthritis

In a rabbit model of experimentally induced arthritis, administration of menadione epoxide significantly reduced clinical signs of inflammation and joint swelling. This suggests that menadione epoxide could be beneficial in treating autoimmune conditions by modulating immune responses .

Data Tables

Eigenschaften

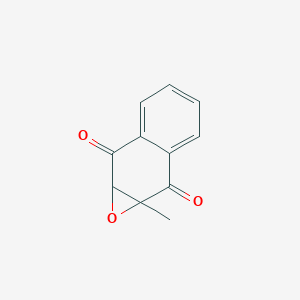

IUPAC Name |

1a-methyl-7aH-naphtho[2,3-b]oxirene-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14-11/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUKDUBCRRYXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(O1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934995 | |

| Record name | 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15448-59-6 | |

| Record name | 2,3-Epoxy-2-methyl-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15448-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menadione epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadione epoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.